ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate
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Description
Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.12632271 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique structure, characterized by an ethyl ester group, a methoxybenzamide substituent, and a methyl group on the benzofuran moiety, contributes to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C20H19N O5
Molecular Weight: 353.4 g/mol
CAS Number: 923226-72-6
The compound features a benzofuran core, which is a fused bicyclic structure that consists of a benzene ring and a furan ring. This structural arrangement is crucial for its interaction with various biological targets.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzofuran Core: Utilizing cyclization reactions to create the benzofuran framework.
- Substitution Reactions: Introducing the methoxybenzamide and ethyl ester groups through acylation and esterification processes.
These synthetic pathways are essential for producing the compound in sufficient yield and purity for biological evaluation.
Biological Activities
This compound has been investigated for various biological activities:
Antidiabetic Activity
Recent studies have highlighted the potential antidiabetic effects of benzofuran derivatives, particularly their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This compound was evaluated alongside other derivatives for its inhibitory potency against α-glucosidase.
Compound | IC50 (µM) |
---|---|
This compound | TBD |
Standard Drug (Acarbose) | 750.0 ± 10.0 |
The compound demonstrated significant inhibitory activity compared to the standard drug, indicating its potential as an antidiabetic agent .
Cytotoxicity Studies
Cytotoxicity assays were conducted using normal 3T3 cell lines to assess the safety profile of this compound. The results indicated that at concentrations up to 150 µM, the compound exhibited non-cytotoxic effects, suggesting a favorable therapeutic index.
Compound | Cytotoxicity (IC50 in µM) |
---|---|
This compound | >150 |
Control (DMSO) | - |
This data supports further investigation into its use in therapeutic applications without significant adverse effects .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition: The compound acts as a competitive inhibitor of α-glucosidase, which can lead to reduced glucose absorption in the intestines.
- Binding Affinity Studies: Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes, revealing critical pharmacophoric features that contribute to its efficacy .
Case Studies and Research Findings
Research has shown that benzofuran derivatives often exhibit diverse biological activities:
- Anticancer Properties: Some benzofuran derivatives have demonstrated anticancer activity against various cancer cell lines, indicating a potential avenue for therapeutic development.
- Immunomodulatory Effects: Certain derivatives have shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases .
Properties
IUPAC Name |
ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)15-11-13(9-10-17(15)26-18)21-19(22)14-7-5-6-8-16(14)24-3/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUBCAZRBQXNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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